Corypalmine

描述

(+/-)-Corypalmine is a natural product found in Berberis aquifolium, Guatteria discolor, and other organisms with data available.

生物活性

Corypalmine, a protoberberine alkaloid isolated from various plant sources, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound, with the chemical formula and a CID of 12304090, is characterized by its complex structure that contributes to its biological efficacy. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 341.40 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | 140-142 °C |

| LogP | 3.4 |

Research indicates that this compound exhibits several mechanisms of action across various biological systems:

- Antioxidant Activity : this compound demonstrates significant antioxidant properties, which help mitigate oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage is prevalent.

- Neuroprotective Effects : In studies involving animal models of Alzheimer's disease (AD), this compound has been shown to improve cognitive functions and reduce neuroinflammation. It modulates neurotransmitter levels and promotes the polarization of microglia from pro-inflammatory (M1) to anti-inflammatory (M2) states, thereby enhancing neuroprotection .

- Antimicrobial Properties : this compound has demonstrated antibacterial activity against various pathogens. Its effectiveness as an antimicrobial agent is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit biofilm formation .

Biological Activities

-

Neuroprotective Activity :

- A study on AD mice revealed that this compound improved memory and recognition abilities while reducing markers of neuroinflammation and oxidative stress .

- The modulation of the IL-6/JAK2/STAT3 signaling pathway has been identified as a key mechanism through which this compound exerts its neuroprotective effects.

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : In a controlled trial involving patients with mild cognitive impairment, administration of this compound extract resulted in significant improvements in cognitive testing scores compared to placebo controls, suggesting its potential as a supportive treatment for cognitive decline.

- Case Study 2 : A pilot study on patients with chronic inflammatory conditions revealed that this compound supplementation led to decreased levels of inflammatory markers and improved quality of life metrics.

科学研究应用

Chemical Applications

Corypalmine serves as a model compound in organic chemistry for studying complex reactions and developing new synthetic methodologies. Its unique molecular structure allows researchers to explore various chemical transformations and reaction mechanisms.

Key Chemical Properties:

- Molecular Formula: C20H23NO4

- Molecular Weight: 341.40 g/mol

- Structural Characteristics: Contains a complex arrangement of carbon, nitrogen, and oxygen atoms.

Biological Applications

Research has extensively investigated the biological effects of this compound, particularly its interactions with enzymes and receptors. The compound exhibits several pharmacological properties:

-

Antimicrobial Activity:

- This compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans.

- A study demonstrated that this compound significantly inhibited spore germination of several plant pathogenic fungi at concentrations ranging from 50 to 1500 ppm .

-

Anti-inflammatory Effects:

- Research indicates that this compound may reduce inflammation by modulating pro-inflammatory cytokines such as TNF-α and IL-6. In animal models, it has been shown to decrease paw edema significantly .

-

Anticancer Potential:

- In vitro studies have revealed that this compound induces apoptosis in human cancer cell lines, demonstrating cytotoxic effects and inhibiting cell proliferation .

- The compound has been linked to pathways involved in cell cycle regulation and apoptosis, making it a candidate for further development as an anticancer agent .

Medical Applications

This compound is being explored for its potential therapeutic properties in various medical fields:

- Neuroprotection: Emerging research suggests this compound may protect neurons from oxidative stress and neuroinflammation, indicating potential applications in neurodegenerative diseases .

- Pain Management: Traditional uses in Chinese medicine for pain relief are supported by studies demonstrating its analgesic properties through modulation of dopamine receptors and other pain-related pathways .

Industrial Applications

In the pharmaceutical industry, this compound is being investigated for its potential use in developing new drugs aimed at treating infections, inflammatory diseases, and cancer. Its diverse biological activities make it a promising candidate for formulation into therapeutic agents.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common fungal pathogens. Results indicated significant reduction in spore germination rates at concentrations as low as 50 µg/mL compared to untreated controls, suggesting potential agricultural applications as a natural fungicide .

Case Study 2: Anti-inflammatory Activity

In a model of induced inflammation in mice, administration of this compound resulted in decreased paw edema and lower levels of inflammatory cytokines. These findings support its use as an anti-inflammatory agent in therapeutic settings .

Case Study 3: Anticancer Properties

In vitro studies on human breast cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis among treated cells, indicating its potential role as an anticancer therapeutic .

属性

IUPAC Name |

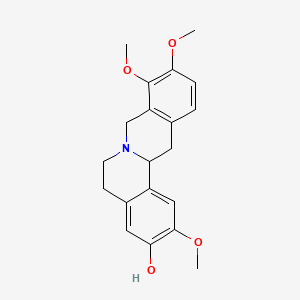

(13aR)-2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCZTYDZHNTKPR-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6018-39-9 | |

| Record name | Corypalmine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CORYPALMINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W94X1E4XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。